

A Comparative Analysis of 1,5-Benzothiazepine Efficacy Against Established Calcium Channel Blockers

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Compound of Interest

Compound Name: 1,5-Benzothiazepine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **1,5-benzothiazepine** derivatives with well-known calcium channel blockers (CCBs). The information presented is collated from a range of preclinical studies to aid in research and development efforts within the cardiovascular and neurological fields. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant signaling pathways.

Introduction to 1,5-Benzothiazepines as Calcium Channel Blockers

The **1,5-benzothiazepine** scaffold is a core structure in a class of drugs that have shown significant activity as L-type calcium channel blockers.[1] Diltiazem, a prominent member of this class, is widely used clinically for the management of hypertension, angina pectoris, and certain arrhythmias.[2][3] Recent research has focused on the synthesis of novel **1,5-benzothiazepine** derivatives with the aim of improving potency, selectivity, and pharmacokinetic profiles compared to existing treatments.[1] These compounds, like other L-type calcium channel blockers, exert their effects by inhibiting the influx of calcium into vascular smooth muscle and cardiac myocytes, leading to vasodilation and reduced cardiac contractility. [4]

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of various **1,5-benzothiazepine** derivatives and established calcium channel blockers. Efficacy is primarily represented by the half-maximal inhibitory concentration (IC_{50}), indicating the concentration of the drug required to inhibit 50% of the L-type calcium channel activity. It is important to note that IC_{50} values can vary between studies due to different experimental conditions, such as the specific cell type, tissue preparation, and assay methodology used.

Table 1: Efficacy of **1,5-Benzothiazepine** Derivatives against L-type Calcium Channels

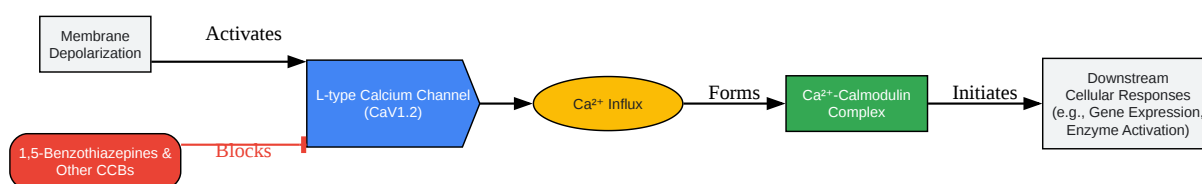
Compound	Experimental Model	IC_{50} (μ M)	Reference
Diltiazem	Cone photoreceptors	4.9 (high-affinity), 100.4 (low-affinity)	[5]
Diltiazem	CaVAb (model channel)	41 (resting state), 10.4 (use-dependent)	[6]
Diltiazem	Human mesenteric arterial myocytes	51 (pH 7.2), 20 (pH 9.2)	[7]
2,5-dihydro-4-methyl-2-(2-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid methyl ester	Potassium-depolarized rabbit aorta	0.3	[8]
RS-5773	K ⁺ -contracted rat aorta	~5 times more potent than diltiazem	[9]

Table 2: Efficacy of Known Calcium Channel Blockers against L-type Calcium Channels

Compound	Class	Experimental Model	IC ₅₀ (μM)	Reference
Verapamil	Phenylalkylamine	hERG channels	0.143	[8]
Verapamil	L-type calcium channels	General	250 nM to 15.5 μM	[8]
Nifedipine	Dihydropyridine	Guinea pig ventricular myocytes	0.3	[10]
Nifedipine	Cardiac calcium channels	Electrophysiological analysis	0.2	[8]
Felodipine	Dihydropyridine	Human vascular preparations	pIC ₅₀ 8.30	[2]
Amlodipine	Dihydropyridine	Human vascular preparations	pIC ₅₀ 6.64	[2]

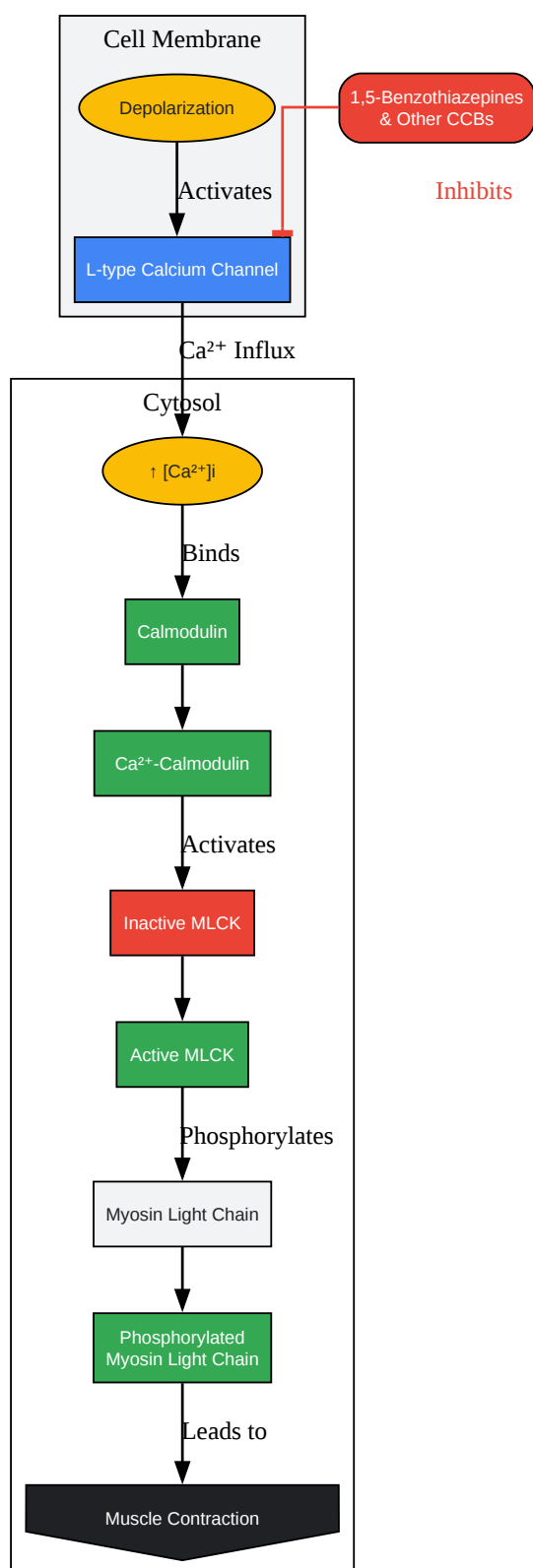
Signaling Pathways

The therapeutic effects of **1,5-benzothiazepines** and other calcium channel blockers are rooted in their ability to modulate intracellular calcium levels. The following diagrams illustrate the key signaling pathways involved.



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L-type calcium channel activation and blockade.



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Vascular smooth muscle contraction pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of **1,5-benzothiazepines** and other calcium channel blockers.

Electrophysiological Analysis (Whole-Cell Patch-Clamp)

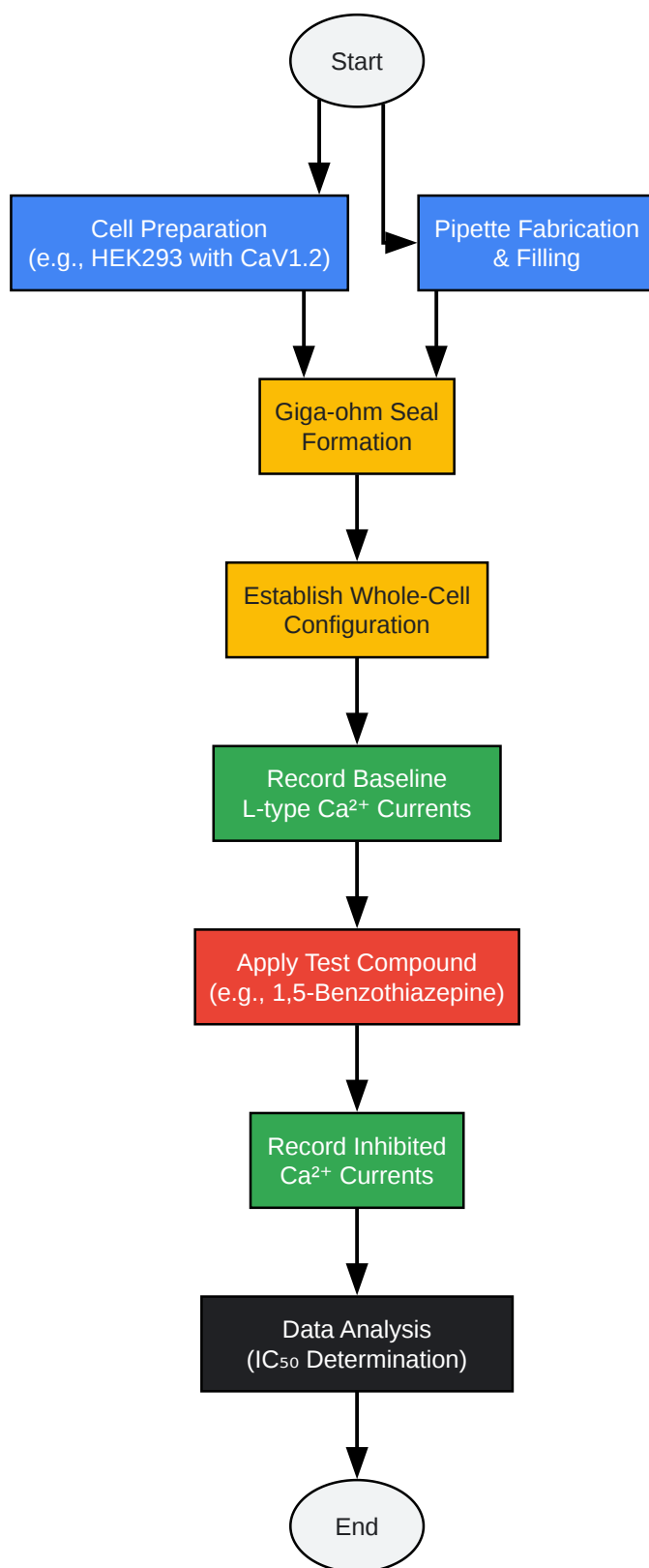
This technique is employed to directly measure the ionic currents across the cell membrane, providing a precise assessment of ion channel function and the effect of blocking agents.

Objective: To determine the inhibitory effect of test compounds on L-type calcium channel currents.

Methodology:

- Cell Preparation: HEK293 cells stably expressing the human CaV1.2 channel or freshly isolated vascular smooth muscle cells are cultured on glass coverslips.
- Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.
- Solutions:
 - External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
 - Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
- Recording Procedure:
 - A giga-ohm seal is formed between the micropipette and the cell membrane.
 - The cell membrane is ruptured to achieve the whole-cell configuration.
 - The cell is held at a holding potential of -80 mV.

- L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- After establishing a stable baseline current, the test compound is applied at various concentrations via a perfusion system.
- The reduction in current amplitude is measured to determine the concentration-dependent inhibition and to calculate the IC₅₀ value.



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